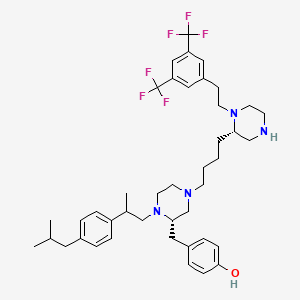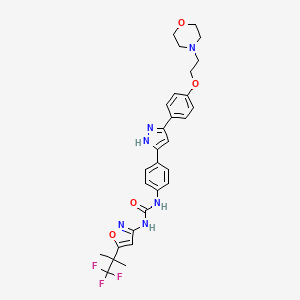
Ret-IN-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ret-IN-22: is a potent, selective, and orally active inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. It exhibits inhibitory concentration (IC50) values of 20.9 nanomolar for wild-type RET and 18.3 nanomolar for the RET-V804M mutant . This compound demonstrates a highly selective inhibition profile across a broad spectrum of kinases, with notable specificity over epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) . This compound is implicated in exerting anticancer effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ret-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet industry standards for pharmaceutical compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Ret-IN-22 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Ret-IN-22 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of RET kinase activity.
Biology: Investigated for its role in cellular signaling pathways involving RET.
Mécanisme D'action
Ret-IN-22 exerts its effects by selectively inhibiting the RET receptor tyrosine kinase. This inhibition disrupts the downstream signaling pathways that are crucial for cell survival, proliferation, and differentiation. The molecular targets of this compound include the wild-type RET and the RET-V804M mutant . By binding to the active site of RET, this compound prevents the phosphorylation and activation of the receptor, thereby inhibiting its oncogenic activity .
Comparaison Avec Des Composés Similaires
Selpercatinib: Another selective RET inhibitor with similar applications in treating RET-positive cancers.
Pralsetinib: A selective RET inhibitor used for similar therapeutic purposes.
Vandetanib: A multi-kinase inhibitor with activity against RET, EGFR, and VEGFR2.
Uniqueness of Ret-IN-22: this compound is unique due to its highly selective inhibition profile and potent activity against both wild-type RET and the RET-V804M mutant. Unlike multi-kinase inhibitors like vandetanib, this compound exhibits minimal off-target effects, making it a more targeted and potentially safer therapeutic option .
Propriétés
Formule moléculaire |
C29H31F3N6O4 |
|---|---|
Poids moléculaire |
584.6 g/mol |
Nom IUPAC |
1-[4-[3-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-pyrazol-5-yl]phenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea |
InChI |
InChI=1S/C29H31F3N6O4/c1-28(2,29(30,31)32)25-18-26(37-42-25)34-27(39)33-21-7-3-19(4-8-21)23-17-24(36-35-23)20-5-9-22(10-6-20)41-16-13-38-11-14-40-15-12-38/h3-10,17-18H,11-16H2,1-2H3,(H,35,36)(H2,33,34,37,39) |
Clé InChI |
KVGTWUGUDPNRGC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CC(=NN3)C4=CC=C(C=C4)OCCN5CCOCC5)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


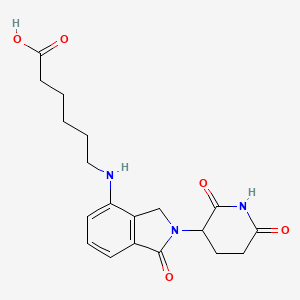


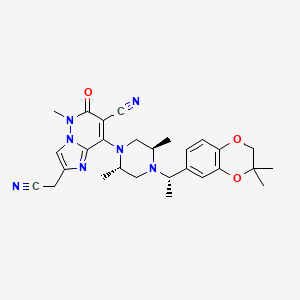
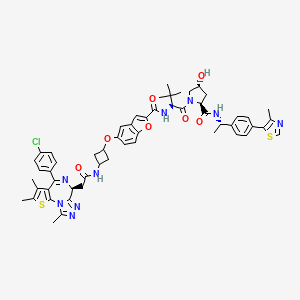
![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)
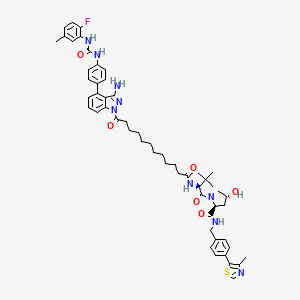
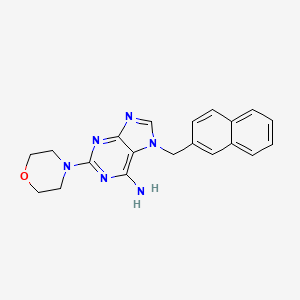

![2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12386905.png)
![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
![(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)

